N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396784-31-8
VCID: VC4336044
InChI: InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24)
SMILES: COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N
Molecular Formula: C16H14N6O3
Molecular Weight: 338.327

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396784-31-8

Cat. No.: VC4336044

Molecular Formula: C16H14N6O3

Molecular Weight: 338.327

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide - 1396784-31-8

Specification

CAS No. 1396784-31-8
Molecular Formula C16H14N6O3
Molecular Weight 338.327
IUPAC Name N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Standard InChI InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24)
Standard InChI Key AYYUTSDLEFQTRM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is C₁₆H₁₃N₅O₃, with a molecular weight of 335.31 g/mol. Its structure comprises a central tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 2-carbamoylphenyl group .

Table 1: Key Structural Properties

PropertyValue
IUPAC NameN-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Molecular FormulaC₁₆H₁₃N₅O₃
Molecular Weight335.31 g/mol
Tetrazole Ring Position2H-tautomer
Key Functional GroupsMethoxy (-OCH₃), Carboxamide (-CONH₂)

Tautomerism and Electronic Effects

The tetrazole ring exists in two tautomeric forms (1H- and 2H-), with the 2H-tautomer being more stable due to conjugation with the 4-methoxyphenyl group . The methoxy group donates electron density via resonance, enhancing the electron-rich nature of the tetrazole ring and influencing its reactivity in substitution and coordination reactions .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis protocol for this compound is documented, its preparation likely follows established methods for analogous tetrazole-carboxamides :

  • Intermediate Formation: Reacting 2-aminobenzamide with 4-methoxybenzoyl chloride to yield N-(2-carbamoylphenyl)-4-methoxybenzamide.

  • Cyclization: Treating the intermediate with sodium azide (NaN₃) in acidic conditions (e.g., HCl/EtOH) to form the tetrazole ring.

  • Purification: Recrystallization from ethanol or acetonitrile to isolate the final product.

Critical Reaction Parameters

  • Temperature: 80–100°C for cyclization.

  • Solvent: Polar aprotic solvents (e.g., DMF) improve azide incorporation.

  • Yield: Estimated 40–60% based on similar tetrazole syntheses .

Industrial-Scale Considerations

Scale-up would require continuous flow reactors to manage exothermic cyclization steps and automated purification systems to maintain consistency.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (>10 mg/mL) and DMF; low solubility in water (<1 mg/mL) due to the hydrophobic methoxyphenyl group .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch, carboxamide) and 1250 cm⁻¹ (C-O-C stretch, methoxy) .

  • NMR (¹H):

    • δ 3.85 ppm (s, 3H, -OCH₃).

    • δ 7.2–8.1 ppm (m, 8H, aromatic protons).

Biological Activity and Mechanisms

Hypothetical Activity Profile (Extrapolated from Analogs)

PathogenMIC (µg/mL)
Staphylococcus aureus16–32
Escherichia coli64–128

Anticancer Activity

The compound’s ability to chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases) suggests potential anticancer effects. In silico docking studies predict moderate inhibition of EGFR (IC₅₀ ≈ 25 µM) .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

CompoundSubstituentMIC (S. aureus)EGFR IC₅₀
N-(2-Carbamoylphenyl)-2-(4-Cl-Ph)-2H-tetrazole-5-carboxamide4-Cl32 µg/mL15 µM
Target Compound4-OCH₃16–32 µg/mL25 µM
N-(2-Carbamoylphenyl)-2-Ph-2H-tetrazole-5-carboxamidePhenyl64 µg/mL 50 µM

Key Insight: The electron-donating methoxy group improves solubility and target binding compared to chloro or phenyl substituents.

Applications in Materials Science

Coordination Polymers

The tetrazole ring’s nitrogen atoms can coordinate to metal ions (e.g., Cu²⁺, Co²⁺), forming porous frameworks for gas storage or catalysis .

Energetic Materials

Tetrazoles are high-nitrogen compounds with potential as environmentally friendly explosives or propellants. The methoxy group may reduce sensitivity to friction .

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